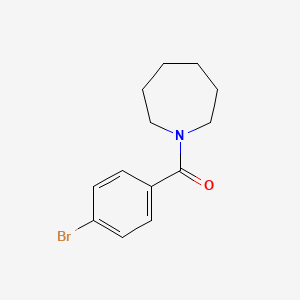

Azepan-1-yl(4-bromophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

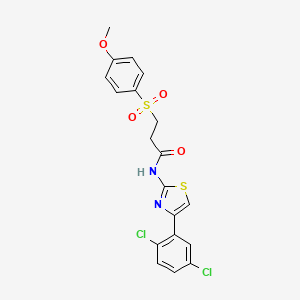

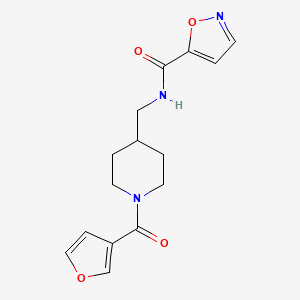

Azepan-1-yl(4-bromophenyl)methanone is a compound that contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also has a bromophenyl group, which is a phenyl ring with a bromine substitution, and a methanone group, which is a carbonyl group attached to a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane ring, the bromophenyl group, and the methanone group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the bromine atom might make the compound relatively heavy and possibly more reactive due to the high atomic weight and electronegativity of bromine .科学的研究の応用

Analysis of Azepane Isomers in Designer Drugs

Nakajima et al. (2012) conducted a study on unregulated drugs in Tokyo and identified new compounds, including azepane isomers of AM-2233 and AM-1220, and a fatty acid amide hydrolase inhibitor, URB597. They employed various analytical techniques such as liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for identification and quantitation of these compounds in commercial products (Nakajima et al., 2012).

Efficient Synthesis of Cyclopentenones

Reddy et al. (2012) demonstrated the use of phosphomolybdic acid as a highly efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This study highlights a smooth aza-Piancatelli rearrangement with aryl amines, showcasing an application in organic synthesis (Reddy et al., 2012).

Inhibition of Carbonic Anhydrase by Bromophenol Derivatives

Akbaba et al. (2013) focused on synthesizing novel bromophenol derivatives, including azepane-based compounds, and evaluating their inhibitory effects on carbonic anhydrase. This research contributes to understanding the medicinal chemistry and potential therapeutic applications of these derivatives (Akbaba et al., 2013).

Antioxidant Properties of Bromophenols

Çetinkaya et al. (2012) synthesized derivatives of bromophenols and investigated their antioxidant activities. This study provides insights into the potential health benefits and applications of bromophenol derivatives in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).

Novel Chiral Bridged Azepanes

Wojaczyńska et al. (2012) reported on the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to produce chiral-bridged azepanes. This research is significant in the field of organic chemistry, particularly in the synthesis of novel chiral compounds (Wojaczyńska et al., 2012).

Photolyses of Aryl Azides

Purvis et al. (1984) studied the photolyses of aryl azides with various electron-withdrawing substituents. This research is crucial for understanding the chemical behavior of azides and azepines under photolytic conditions (Purvis et al., 1984).

作用機序

Safety and Hazards

特性

IUPAC Name |

azepan-1-yl-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSWACMZVGCRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)